3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their biological effects. The exact pathways and targets involved can vary based on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)thiophene-2-carboxylic acid is unique due to its specific functional groups, which can impart distinct chemical and biological properties. The presence of the benzyloxycarbonyl group can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H11NO4S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO4S/c15-12(16)11-10(6-7-19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,17)(H,15,16) |
InChI Key |
ZCFQLFPXOAXWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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